N-Allyl-5-bromopyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZYUUCQZODXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275398 | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-97-5 | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Allyl 5 Bromopyrimidin 2 Amine
Synthesis of Key Halogenated Pyrimidine (B1678525) Precursors
The foundational step in synthesizing the target compound is the preparation of 5-bromopyrimidin-2-amine. This is primarily achieved through the direct bromination of 2-aminopyrimidine (B69317), though other methods exist.
Direct Bromination of 2-Aminopyrimidine and Related Derivatives
The most common method for producing 5-bromopyrimidin-2-amine is the direct bromination of 2-aminopyrimidine. This electrophilic substitution reaction is typically carried out using a brominating agent in a suitable solvent.
One widely used method involves dissolving 2-aminopyrimidine in acetonitrile (B52724) and adding N-bromosuccinimide (NBS) under ice-cooling. chemicalbook.com The reaction is stirred in the dark overnight at room temperature. This process affords a high yield of 97%. chemicalbook.com Another approach utilizes bromine in an aqueous medium at around 20°C, which can produce an 80% yield of 2-amino-5-bromopyrimidine (B17363). acs.org It is crucial to control the temperature, as higher temperatures can lead to the formation of a soluble hydrochloride salt, complicating product isolation. acs.org
A variation of this method involves the use of bromine in acetic acid. orgsyn.org In this procedure, 2-aminopyridine (B139424) is dissolved in acetic acid and cooled below 20°C before the dropwise addition of bromine dissolved in acetic acid. orgsyn.org The temperature is allowed to rise to 50°C during the addition to manage the separation of the hydrobromide salt. orgsyn.org This method results in a yield of 62-67%. orgsyn.org
The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the product. For instance, using bromine chloride generated from N-chlorosuccinimide (NCS) and sodium bromide in alcohol has also been reported to yield 2-amino-5-bromopyrimidine from 2-aminopyrimidine in a 75% yield. acs.org
Table 1: Comparison of Direct Bromination Methods for 2-Aminopyrimidine
| Brominating Agent | Solvent | Temperature | Yield | Reference |
| N-Bromosuccinimide | Acetonitrile | Ice-cooling, then room temp. | 97% | chemicalbook.com |
| Bromine | Aqueous | ~20°C | 80% | acs.org |
| Bromine | Acetic Acid | <20°C to 50°C | 62-67% | orgsyn.org |
| Bromine Chloride | Alcohol | Not specified | 75% | acs.org |
Alternative Synthetic Routes to 5-Bromopyrimidin-2-amine
While direct bromination is prevalent, alternative strategies for the synthesis of 5-bromopyrimidin-2-amine have been explored. One such method involves a one-step reaction between 2-bromomalonaldehyde (B19672) and an amidine compound. google.com This approach is touted for its simplicity, use of inexpensive starting materials, and straightforward workup. google.com
Another alternative involves the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction. For example, 2-aminopyridine can be diazotized with amyl nitrite (B80452) in hydrobromic acid or with nitrogen trioxide in hydrobromic acid to yield 2-bromopyridine, a related halogenated precursor. orgsyn.org While not directly producing 5-bromopyrimidin-2-amine, these methods illustrate alternative strategies for introducing bromine onto a pyrimidine or pyridine (B92270) ring system.
Introduction of the N-Allyl Moiety
Once the 5-bromopyrimidin-2-amine precursor is obtained, the next critical step is the introduction of the N-allyl group. This is typically achieved through an N-alkylation reaction.
N-Allylation Strategies for Aminopyrimidines
The N-allylation of aminopyrimidines can be accomplished using various allylating agents and reaction conditions. A common strategy involves the reaction of the aminopyrimidine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the attack on the allyl halide.
Research has shown that N-alkylation of aminopyrimidines can be achieved with alcohols in the presence of a transition metal catalyst. google.com This method is advantageous as it uses less toxic alkylating agents and produces only water as a byproduct, leading to high atom economy. google.com
Another innovative approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. researchgate.netchemrxiv.org This method allows for a one-pot N-arylation and N-alkylation sequence, providing a versatile route to secondary amines. researchgate.netchemrxiv.org
Optimization of Allylation Reagents and Reaction Conditions
The choice of base, solvent, and temperature plays a significant role in the efficiency and selectivity of the N-allylation reaction. Common bases include inorganic carbonates like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3), as well as organic bases like triethylamine. The solvent choice often depends on the solubility of the reactants and the reaction temperature.
For instance, a method for the N-alkylation of aminopyridines involves reacting the aminopyridine compound with an alkylating agent in the presence of a heterogeneous catalyst at temperatures between 100°C and 500°C. google.com This process can be carried out with or without a solvent. google.com
Table 2: Key Considerations for N-Allylation of Aminopyrimidines
| Parameter | Options | Impact |
| Allylating Agent | Allyl bromide, Allyl chloride, Allyl alcohol | Reactivity and byproducts |
| Base | Cs2CO3, K2CO3, Triethylamine | Deprotonation efficiency |
| Catalyst | Transition metals, Heterogeneous catalysts | Reaction rate and conditions |
| Solvent | Acetonitrile, DMF, or solvent-free | Reactant solubility and temperature control |
Chemo- and Regioselective Considerations in Synthetic Pathways
A significant challenge in the synthesis of N-Allyl-5-bromopyrimidin-2-amine is achieving the desired chemo- and regioselectivity. The 2-aminopyrimidine molecule has multiple potential sites for reaction: the two nitrogen atoms of the pyrimidine ring and the exocyclic amino group.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the N-allylation step, the goal is to selectively alkylate the exocyclic amino group without affecting the ring nitrogen atoms. The use of specific catalysts and reaction conditions can favor the desired N-alkylation. For example, certain transition metal-catalyzed reactions have shown complete regioselectivity for the exocyclic amino group, with no alkylation of the ring nitrogen atoms observed. google.com
Regioselectivity concerns the position of the reaction on the pyrimidine ring. During the bromination of 2-aminopyrimidine, the bromine atom is directed to the 5-position due to the activating effect of the amino group. However, the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine, can occur, especially with an excess of the brominating agent or at higher temperatures. orgsyn.org Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired 5-bromo isomer.
The introduction of the allyl group also presents regioselectivity challenges. While the primary target is the exocyclic amino group, there is a possibility of reaction at the ring nitrogens. The relative nucleophilicity of these sites can be influenced by the solvent, base, and the nature of the electrophile. Generally, the exocyclic amino group is more nucleophilic, leading to the desired N-allyl product.
Reactivity and Functionalization of N Allyl 5 Bromopyrimidin 2 Amine
Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position (Bromine)
The bromine atom at the C-5 position of N-Allyl-5-bromopyrimidin-2-amine serves as a key handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com In the case of this compound, the bromine atom at the C-5 position readily participates in this reaction.
The Suzuki-Miyaura reaction of this compound is compatible with a diverse range of organoboronic acids and their corresponding esters. youtube.comillinois.edu This allows for the introduction of various aryl and heteroaryl moieties at the C-5 position of the pyrimidine (B1678525) ring. The reaction's versatility is a key reason for its widespread use in the synthesis of complex organic molecules. nih.gov
The scope of the reaction includes:
Arylboronic acids : Both electron-rich and electron-deficient arylboronic acids can be successfully coupled. Studies have shown that electron-rich boronic acids often lead to good yields of the desired biaryl products. mdpi.com
Heteroarylboronic acids : A variety of heteroarylboronic acids, such as those derived from furan, thiophene, and pyridine (B92270), have been effectively used in Suzuki-Miyaura couplings with bromopyrimidines. worktribe.comresearchgate.net For instance, the reaction of 5-bromopyrimidine (B23866) with furan-3-boronic acid has been studied to understand the energetics of the process. illinois.edu
Organoboronic esters : Besides boronic acids, their ester derivatives, such as those formed with pinacol, are also effective coupling partners. youtube.com
The table below illustrates the variety of organoboronic acids and esters that have been successfully coupled with bromopyrimidines, showcasing the broad applicability of this reaction.
| Organoboron Compound | Coupling Partner | Catalyst System | Product Type | Reference |
| Phenylboronic acid | 5-Bromopyrimidine | Pd(PPh₃)₄ / Base | 5-Phenylpyrimidine | mdpi.com |
| Furan-3-boronic acid | 5-Bromopyrimidine | Palladium Catalyst | 5-(Furan-3-yl)pyrimidine | illinois.edu |
| 2-Methoxypyridine-3-boronic acid | 5-Bromopyrimidine | Palladium Catalyst | 5-(2-Methoxypyridin-3-yl)pyrimidine | illinois.edu |
| Thienylboronic acid | 5-Bromopyrimidine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 5-(Thienyl)pyrimidine | worktribe.com |
| Quinolylboronic acid | 5-Bromopyrimidine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 5-(Quinolyl)pyrimidine | worktribe.com |
| Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 4,6-Bis(5-pyrimidyl)pyrimidine | worktribe.com |
The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. mdpi.comresearchgate.net The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's selectivity. libretexts.org
Key factors influencing the reaction include:
Phosphine (B1218219) Ligands : Bulky and electron-rich phosphine ligands are often employed to enhance the catalytic activity. nih.govresearchgate.net These ligands promote the oxidative addition step and facilitate the reductive elimination to afford the final product. Examples of effective ligands include tri(o-tolyl)phosphine and various biaryl phosphines.
Solvent and Base : The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, and in a suitable solvent like 1,4-dioxane (B91453) or toluene. mdpi.comworktribe.com The base is essential for the transmetalation step. nih.gov
The design of the catalyst system can be tailored to accommodate challenging substrates or to achieve specific outcomes, such as coupling with sterically hindered partners. researchgate.net For instance, the use of N-doped graphene-supported palladium nanocatalysts has been shown to be highly efficient for Suzuki-Miyaura reactions in water. researchgate.net
| Catalyst | Ligand | Base | Solvent | Key Features | Reference |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | K₃PO₄ | 1,4-Dioxane | Good yields with electron-rich boronic acids. | mdpi.com |
| PdCl₂(PPh₃)₂ | Dichlorobis(triphenylphosphine) | Na₂CO₃ | 1,4-Dioxane | Effective for heteroaryl couplings. | worktribe.com |
| Pd(OAc)₂ | None (ligand-free) | Various | Aqueous isopropanol | Promoted by oxygen, practical for 2-halogenated pyridines. | researchgate.net |
| Pd/TiO₂ | None (ligand-free) | Various | Dimethylacetamide | Good yields for various aryl chlorides and bromides. | mdpi.com |
| NDG@Pd | N-doped graphene | Sodium dodecyl sulfate | Water | Highly efficient and reusable nanocatalyst. | researchgate.net |
When a molecule contains multiple potential reaction sites, achieving chemo- and regioselectivity is a significant challenge. In the context of substituted pyrimidines, the electronic and steric properties of the substituents play a crucial role in directing the arylation or heteroarylation to a specific position.
Chemoselectivity : In molecules with multiple different halogen atoms, the Suzuki-Miyaura coupling can often be performed selectively at the most reactive C-X bond (I > Br > Cl). libretexts.org For this compound, the bromine at the C-5 position is the primary site for coupling.
Regioselectivity : In cases where a heteroaromatic ring has multiple C-H bonds that could potentially react, the inherent electronic properties of the ring and the directing effects of substituents guide the regioselectivity. rsc.orgelsevierpure.com For 5-bromopyrimidines, the palladium-catalyzed coupling occurs specifically at the C-5 position due to the presence of the bromine atom. illinois.edu Studies on di- and tri-halopyridines have demonstrated that the order of substitution can be controlled by carefully selecting the reaction conditions. beilstein-journals.orgresearchgate.net
The ability to control the chemo- and regioselectivity of the Suzuki-Miyaura reaction is critical for the efficient synthesis of complex, specifically substituted (hetero)biaryl compounds. researchgate.net
The Sonogashira reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgslideshare.net This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org
The bromine atom at the C-5 position of this compound can be effectively coupled with a variety of terminal alkynes using the Sonogashira reaction. This reaction provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates in organic synthesis. nih.gov
The general transformation is as follows: The reaction typically proceeds under mild conditions, often at room temperature, in the presence of a base such as an amine (e.g., triethylamine), which also can serve as the solvent. wikipedia.orgyoutube.com The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, facilitates the oxidative addition of the bromopyrimidine, while the copper(I) salt activates the alkyne for the coupling. libretexts.org
Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. organic-chemistry.org Furthermore, nickel-catalyzed versions of the Sonogashira reaction have been developed for coupling with non-activated alkyl halides. nih.gov
The Sonogashira coupling has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgslideshare.net For instance, it has been used in the synthesis of tazarotene, a drug for psoriasis and acne. wikipedia.org
The table below summarizes typical conditions for Sonogashira coupling reactions involving bromo-substituted aromatic compounds.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Reference |
| Iodobenzene | Phenylacetylene | Pd(II)/CuI | Et₃N | Toluene/DMF/DMSO | Diphenylacetylene | nih.gov |
| Bromobenzene | Phenylacetylene | Pd(II)/CuI | Et₃N/DBU | Toluene/DMF/DMSO | Diphenylacetylene | nih.gov |
| 5-Bromoindole | Phenylacetylene | Pd catalyst/ligand | Various | Various | 5-(Phenylethynyl)indole | researchgate.net |
| Aryl Halides | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd/CuI | Et₃N | Toluene | Substituted alkynyl alcohol | nih.gov |
Sonogashira Cross-Coupling Reactions
Developments in Copper-Free and Modified Sonogashira Conditions
While the classic Sonogashira reaction utilizes a dual palladium and copper(I) catalytic system, concerns over the toxicity and environmental impact of copper have spurred the development of copper-free alternatives. organic-chemistry.org These modified conditions are crucial for applications in medicinal chemistry and materials science where metal contamination is a significant issue. For bromopyrimidines, copper-free Sonogashira couplings can be achieved using various palladium catalysts and ligands, often requiring a base and sometimes being performed in aqueous media or under solvent-free conditions. organic-chemistry.org
Recent advancements have focused on creating highly efficient and sustainable protocols. This includes the use of palladium nanoparticles as recoverable catalysts and the development of specialized ligands, such as N-heterocyclic carbenes (NHCs), that stabilize the palladium catalyst and facilitate the reaction at room temperature. organic-chemistry.org Some protocols have successfully employed bio-derived solvents, enhancing the green credentials of the process. organic-chemistry.org The choice of palladium precursor, ligand, base, and solvent system is critical and is often tailored to the specific substrate.
Substrate Diversity and Reaction Efficiency
The Sonogashira reaction involving 5-bromopyrimidines has been shown to be compatible with a wide array of terminal alkynes, leading to a diverse range of 5-alkynylpyrimidine products. rsc.orgresearchgate.net The efficiency of these reactions is generally high, with yields often exceeding 90% under optimized conditions. scirp.org
Key factors influencing the reaction's success include the nature of the palladium catalyst and ligand, the presence and type of copper co-catalyst (if used), the base, and the reaction temperature. For instance, using Pd(CF₃COO)₂ as the catalyst with PPh₃ as the ligand and CuI as an additive in the presence of Et₃N as a base has proven effective for the coupling of 2-amino-3-bromopyridines, a related heterocyclic system. scirp.org The reaction conditions are often robust enough to tolerate various functional groups on the alkyne partner, including alcohols, ethers, and amines, which is crucial for the synthesis of complex molecules. soton.ac.uk
Table 1: Examples of Sonogashira Coupling with Substituted Bromo-heterocycles This table presents data for related bromo-heterocyclic compounds to illustrate the typical conditions and outcomes of Sonogashira reactions.
| Bromo-heterocycle | Alkyne | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-Amino-5-bromo-3-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 93% |
| 2-Amino-5-bromo-3-methylpyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 89% |
| 2-Amino-5-bromo-3-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 91% |
Other C-C and C-N Cross-Coupling Strategies
Beyond the Sonogashira reaction, the 5-bromo position of the pyrimidine ring is a versatile handle for various other palladium-catalyzed cross-coupling reactions.
Heck Reactions for Olefination
The Heck reaction enables the introduction of alkenyl groups at the C5 position. This reaction typically involves a palladium catalyst to couple the bromopyrimidine with an alkene. While specific examples detailing the Heck reaction with this compound are not prevalent in the searched literature, the general reactivity of bromopyrimidines suggests its feasibility. The reaction conditions, including the choice of palladium source, ligand, and base, would be critical for achieving high yields and stereoselectivity of the resulting olefinic product.
Buchwald-Hartwig Aminations
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position of the pyrimidine ring. This reaction is instrumental in synthesizing aminopyrimidine derivatives, which are common motifs in pharmacologically active compounds. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine-based ligand. The choice of ligand is crucial for the reaction's success and can influence the scope of compatible amine coupling partners.
Decarboxylative Cross-Couplings
Decarboxylative cross-coupling has emerged as a valuable strategy, using carboxylic acids or their derivatives as coupling partners in place of more traditional organometallic reagents. nih.gov This method offers the advantage of utilizing readily available and stable carboxylic acids. For instance, 5-bromopyrimidine has been successfully coupled with the redox-active ester derived from gabapentin (B195806) in a reaction mediated by Ag–Ni electrocatalysis, affording the product in a 65% yield. nih.gov Another approach involves the merger of photoredox and nickel catalysis for the decarboxylative cross-coupling of α-oxy and α-amino acids with aryl halides. acs.orggoogle.com These innovative methods expand the toolkit for modifying the pyrimidine core, allowing for the introduction of complex alkyl groups.
Transformations Involving the N-Allyl Group
The N-allyl group is not merely a passive substituent; it is a reactive handle that can undergo a variety of chemical transformations. The reactivity of the pyrimidine ring can be enhanced by quaternization of one of the ring nitrogens, which has been shown to facilitate ring-opening and rearrangement reactions with nucleophiles. wur.nlwur.nl While specific studies on the N-allyl group of this particular compound are limited in the provided search results, general reactions of N-allyl amines and pyrimidinium salts can be inferred.
Transforming the pyrimidine into an N-arylpyrimidinium salt can enable its cleavage into a three-carbon iminoenamine building block, which can then be used in various heterocycle-forming reactions. nih.gov This "deconstruction-reconstruction" strategy allows for the diversification of the pyrimidine core into other heterocyclic systems like pyrazoles and isoxazoles. nih.gov
The allyl group itself can participate in various reactions, including isomerization to the corresponding prop-1-enyl group, oxidation, or addition reactions across the double bond. These transformations would yield derivatives with modified properties and further opportunities for functionalization.
Reactions at the 2-Amino Group
The 2-amino group of this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the formation of new chemical bonds.
The nitrogen atom of the 2-amino group can be readily functionalized through reactions such as acylation and alkylation. N-acylation can be achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, N-sulfonylation with sulfonyl chlorides would produce sulfonamides. These reactions introduce an acyl or sulfonyl group onto the secondary amine, which can influence the electronic properties and steric environment of the molecule.
N-alkylation of the secondary amine is also possible, though it may be less straightforward than acylation due to the potential for over-alkylation. Reaction with alkyl halides can introduce a second alkyl group on the nitrogen atom. nih.gov The synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, demonstrating the general reactivity of the amino group in pyrimidines towards nucleophilic substitution. nih.govmdpi.com
The primary amino group of a related compound, 2-aminopyrimidine, readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. rjptonline.orglibretexts.orgmasterorganicchemistry.com This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. researchgate.netniscpr.res.inlibretexts.org A variety of substituted benzaldehydes have been successfully condensed with 2-aminopyrimidine to yield a range of N-benzylidine-2-aminopyrimidine compounds. researchgate.netniscpr.res.in
While this compound is a secondary amine and thus cannot form a simple imine, its primary amine analogue, 2-amino-5-bromopyrimidine (B17363), would be expected to undergo similar condensation reactions. The resulting imines are valuable intermediates in organic synthesis and can participate in various further transformations, including multicomponent reactions. nih.gov The table below summarizes the synthesis of several Schiff bases from 2-aminopyrimidine and various aldehydes, which serves as a model for the reactivity of the primary amino group in similar pyrimidine systems.
| Aldehyde | Catalyst | Product | Yield (%) | Reference |
| o-chlorobenzaldehyde | Glacial Acetic Acid | N-(2-chlorobenzylidene)pyrimidin-2-amine | - | researchgate.netniscpr.res.in |
| m-hydroxybenzaldehyde | Glacial Acetic Acid | 3-((pyrimidin-2-ylimino)methyl)phenol | - | researchgate.netniscpr.res.in |
| p-hydroxybenzaldehyde | Glacial Acetic Acid | 4-((pyrimidin-2-ylimino)methyl)phenol | - | researchgate.netniscpr.res.in |
| 2,5-dimethoxybenzaldehyde | Glacial Acetic Acid | N-(2,5-dimethoxybenzylidene)pyrimidin-2-amine | - | researchgate.netniscpr.res.in |
| p-dimethylaminobenzaldehyde | Glacial Acetic Acid | N-(4-(dimethylamino)benzylidene)pyrimidin-2-amine | - | researchgate.netniscpr.res.inrjptonline.org |
| Thiophene-2-carboxaldehyde | Glacial Acetic Acid | N-(thiophen-2-ylmethylene)pyrimidin-2-amine | - | researchgate.netniscpr.res.in |
Advanced Synthetic Applications and Derivatization Strategies
N-Allyl-5-bromopyrimidin-2-amine as a Versatile Synthetic Building Block
The strategic placement of reactive sites within this compound allows for its participation in a wide array of chemical transformations. The 2-amino group, the C5-bromo substituent, and the N-allyl group can be functionalized selectively or in sequence, providing access to a vast chemical space of pyrimidine (B1678525) derivatives.
This compound is an exemplary starting material for generating a variety of pyrimidine-containing frameworks. The 5-bromo substituent is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds at this position, enabling the attachment of various aryl, heteroaryl, alkyl, or alkynyl groups. organic-chemistry.orgresearchgate.net The amino group can direct the arylation of free allylamines via the Mizoroki-Heck reaction. rsc.org
The 2-(N-allylamino) group also offers a site for further modification. While the secondary amine is less nucleophilic than a primary amine, it can still undergo reactions such as acylation or alkylation under appropriate conditions. More significantly, it plays a crucial role in directing intramolecular reactions to form fused ring systems, as will be discussed in subsequent sections. The synthesis of N-arylpyrimidin-2-amines can be achieved through protocols like the Buchwald-Hartwig amination, showcasing a method that could be adapted for modifying the exocyclic amine. mdpi.com
The versatility of this building block is summarized in the table below, which outlines potential transformations at its key reactive sites.
| Reactive Site | Reaction Type | Potential Products |
| C5-Bromo | Suzuki Coupling | 5-Aryl- or 5-Heteroaryl-N-allylpyrimidin-2-amines |
| Heck Coupling | 5-Vinyl-N-allylpyrimidin-2-amines | |
| Sonogashira Coupling | 5-Alkynyl-N-allylpyrimidin-2-amines | |
| N-Allyl Group | Dihydroxylation | Diol-substituted pyrimidine derivatives |
| Epoxidation | Epoxide-substituted pyrimidine derivatives | |
| Intramolecular Cyclization | Fused heterocyclic systems (e.g., imidazo[1,2-a]pyrimidines) | |
| 2-Amino Group | Acylation | N-Acyl-N-allyl-5-bromopyrimidin-2-amines |
| Further Alkylation | Tertiary amine derivatives |
The structural features of this compound are well-suited for its use in multi-component reactions (MCRs), which are highly efficient processes that form complex products by combining three or more reactants in a single operation. researchgate.net Aminopyrimidines are known to be effective substrates in MCRs for generating diverse heterocyclic libraries. researchgate.net For example, the amino group of the scaffold can participate in Povarov-type reactions, reacting with an aldehyde and an alkene to construct complex polycyclic systems. nih.gov Similarly, it could be employed in Strecker-type reactions to form α-aminonitriles. nih.gov
Sequential, or one-pot, reaction strategies offer another powerful approach to molecular complexity. Starting with this compound, a synthetic sequence could begin with a palladium-catalyzed cross-coupling at the 5-bromo position, followed by a subsequent transformation of the N-allyl group. For example, a Suzuki coupling to introduce an aryl group could be followed by an intramolecular cyclization involving the allyl moiety, all within the same reaction vessel, to rapidly assemble intricate fused heterocycles.
Synthesis of Fused and Polycyclic N-Heterocyclic Systems
One of the most significant applications of this compound is in the synthesis of fused nitrogen-containing heterocycles. These scaffolds are prevalent in medicinal chemistry and materials science.
The presence of the N-allyl group in conjunction with the pyrimidine core enables a variety of intramolecular cyclization reactions to form an additional ring, a process known as annulation. A prominent pathway is the intramolecular attack of the pyrimidine ring nitrogen (N1) onto the activated allyl group.
A key example of this reactivity is the synthesis of imidazo[1,2-a]pyrimidines. This fused bicyclic system is a privileged scaffold in drug discovery. rsc.orgmdpi.com The typical synthesis involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. nanobioletters.com However, an alternative strategy involves the intramolecular cyclization of N-allyl-2-aminopyrimidines. This transformation can be promoted by electrophilic reagents or transition metal catalysts. For this compound, an intramolecular Heck reaction represents a powerful approach. In this scenario, oxidative addition of a palladium(0) catalyst to the C-Br bond would be followed by insertion of the allyl double bond and subsequent reductive elimination to forge the new ring. diva-portal.org The general principle of intramolecular cyclization of N-allyl amides and related compounds is a well-established method for forming various N-heterocycles. nu.edu.kzrsc.orgresearchgate.net
| Cyclization Strategy | Description | Resulting Scaffold |
| Intramolecular Heck Reaction | Pd-catalyzed cyclization involving the C5-Br and the allyl group. | Fused dihydropyrrolo[1,2-a]pyrimidine derivatives. |
| Electrophilic Cyclization | Treatment with an electrophile (e.g., I2) activates the allyl group for nucleophilic attack by the pyrimidine N1 atom. | Substituted imidazo[1,2-a]pyrimidine (B1208166) derivatives. |
| Oxidative Cyclization | Using an oxidant and catalyst, the allyl amide can cyclize to form oxazoline (B21484) or oxazine (B8389632) rings. nih.gov | Pyrimidine-fused oxazoline/oxazine systems. |
Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that occur consecutively in a single synthetic operation without isolating intermediates. These reactions are highly desirable for their efficiency in rapidly building molecular complexity from simple starting materials.
This compound is an ideal substrate for designing such cascade sequences. For instance, a palladium-catalyzed cascade could be initiated by an intermolecular Heck reaction between the 5-bromo position and an external alkene. The resulting intermediate could then be poised to undergo an intramolecular cyclization involving the N-allyl group, leading to the formation of a polycyclic system. Photoredox catalysis could also enable such transformations, for example, through the generation of N-amidyl radicals that trigger intramolecular cascade cyclizations to form complex fused systems. rsc.org
Precursor in the Preparation of Scaffolds for Chemical Probes and Materials
While direct reports on the use of this compound for synthesizing chemical probes and materials are limited, its structural attributes make it a highly promising precursor. Chemical probes, particularly fluorescent probes, often rely on heterocyclic cores that can be systematically modified to tune their photophysical properties.
The imidazo[1,2-a]pyrimidine scaffold, readily accessible from this compound, is known to be a core structure in many fluorescent compounds. The extended π-system of this fused heterocycle often results in desirable photophysical properties. By employing this compound, chemists can first introduce substituents at the 5-position via cross-coupling reactions and then perform the cyclization to generate a library of imidazo[1,2-a]pyrimidines with diverse electronic properties. This strategy allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and environmental sensitivity—key parameters for effective chemical probes. Furthermore, the functionalization of unprotected allylamines can lead to chromophoric cinnamylamine (B1233655) products. rsc.org
In materials science, pyrimidine-based structures are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The ability to systematically modify the this compound scaffold allows for the synthesis of novel materials with tailored electronic and photophysical properties for such applications.
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Mechanisms in Cross-Coupling Chemistry
N-Allyl-5-bromopyrimidin-2-amine is a substrate well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions typically proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The electron-deficient nature of the pyrimidine (B1678525) ring and its potential to coordinate with the metal center can influence the kinetics and outcome of these steps. nih.govrhhz.net
Oxidative addition is often the rate-determining step in cross-coupling catalytic cycles. libretexts.org It involves the insertion of a low-valent transition metal catalyst, typically a Palladium(0) species, into the carbon-bromine bond of the pyrimidine ring. This process increases the oxidation state of the metal from M(0) to M(II). wikipedia.orglibretexts.org For a metal complex to undergo oxidative addition, it must possess a vacant coordination site. umb.edu
The mechanism of oxidative addition can vary, with concerted and non-concerted (e.g., SN2-type) pathways being the most common. libretexts.orgumb.edu In the case of aryl halides like 5-bromopyrimidine (B23866), the reaction generally proceeds as follows:
Step 1: A 16-electron Pd(0) complex, often stabilized by phosphine (B1218219) ligands, attacks the C-Br bond.
Step 2: The C-Br bond is cleaved, and a new organopalladium(II) complex is formed, where both the pyrimidinyl group and the bromide are bonded to the palladium center. uwindsor.ca
The reactivity order for halides in oxidative addition is typically I > OTf > Br > Cl. libretexts.org The presence of the electron-withdrawing pyrimidine ring can facilitate the oxidative addition step compared to more electron-rich aryl bromides. However, the nitrogen atoms in the pyrimidine ring can also act as catalyst poisons by coordinating too strongly to the palladium center, potentially inhibiting the reaction. nih.gov
Several mechanisms can be operative for oxidative addition:
Concerted Mechanism: Typically occurs with non-polarized substrates. The two new ligands (pyrimidinyl and bromo) end up in a cis orientation on the metal center. wikipedia.orglibretexts.org
SN2-type Mechanism: Common for polarized substrates like alkyl, benzyl, and allyl halides. libretexts.orgumb.edu This pathway involves a nucleophilic attack by the metal on the carbon atom, leading to inversion of stereochemistry if the carbon is chiral.
Radical Mechanism: Can be initiated by light or impurities and may lead to side products. umb.edu
Ionic Mechanism: Involves substrates that are dissociated in solution before interacting with the metal. wikipedia.org
For this compound, the oxidative addition occurs at the sp²-hybridized carbon of the pyrimidine ring.
Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium(II) center, replacing the halide ligand. libretexts.org This step is crucial for forming the new carbon-carbon or carbon-heteroatom bond.
In a Suzuki-Miyaura coupling, the transmetalation process is complex and highly dependent on the reaction conditions, particularly the base and solvent used. nih.gov The generally accepted mechanism involves the activation of the organoboron reagent by a base. libretexts.org Two primary pathways have been proposed:
Boronate Pathway: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate "ate" complex (a boronate). This activated species then reacts with the arylpalladium(II) halide complex. nih.govillinois.edu
Oxo-Palladium Pathway: The arylpalladium(II) halide complex first reacts with the base to form an arylpalladium(II) hydroxide complex. This hydroxo complex then reacts with the neutral boronic acid. nih.govnih.gov
Recent studies, including low-temperature NMR spectroscopy, have identified key pre-transmetalation intermediates containing Pd-O-B linkages, confirming the direct interaction between the palladium complex and the boron reagent. illinois.edu The rate of transmetalation can be significantly enhanced by using specific boronic esters, such as those derived from catechol or ethylene glycol, which can transfer their organic groups more rapidly than the corresponding boronic acids. illinois.edu
| Transmetalation Pathway | Key Reactants | Description |
| Boronate Pathway | [R-B(OH)₃]⁻ + LₙPd(Ar)X | The activated, more nucleophilic boronate complex transfers the R group to the palladium center. nih.govillinois.edu |
| Oxo-Palladium Pathway | R-B(OH)₂ + LₙPd(Ar)OH | The palladium-hydroxo complex reacts with the neutral boronic acid to facilitate the transfer of the R group. nih.govnih.gov |
This table summarizes the two primary proposed pathways for the transmetalation step in Suzuki-Miyaura cross-coupling reactions.
Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product. libretexts.org This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgresearchgate.net
Key features of reductive elimination include:
Mechanism: It is an intramolecular process that requires the two ligands to be eliminated to be in a cis orientation on the metal center. libretexts.orglibretexts.org If the ligands are trans, they must first isomerize to the cis form.
Driving Force: The formation of a stable C-C or C-N bond and the regeneration of the catalytically active Pd(0) species drive the reaction.
Electronic Effects: Electron-withdrawing groups on the palladium-bound aryl ring can accelerate C-N bond-forming reductive elimination. acs.org Bulky, electron-donating ligands on the palladium center can also promote this step by creating steric strain that is relieved upon elimination.
In the context of a Buchwald-Hartwig amination involving this compound (acting as the amine component), the key intermediate would be an arylpalladium amido complex. A competing pathway to the desired C-N bond formation is β-hydride elimination, which can lead to reduction of the aryl halide and decomposition of the amido complex. acs.org The use of bulky phosphine ligands is crucial to disfavor β-hydride elimination and promote the desired reductive elimination. nih.govacs.org
Mechanistic Aspects of Allylic Rearrangements and Cyclizations
The presence of the N-allyl group introduces alternative reaction pathways, including allylic rearrangements and intramolecular cyclizations. firsthope.co.inwikipedia.org
An allylic rearrangement (or allylic shift) involves the migration of a double bond within a three-carbon allyl system. firsthope.co.indntb.gov.ua In the context of nucleophilic substitution reactions involving the allyl group, this can lead to the formation of regioisomeric products. wikipedia.org These rearrangements often proceed through resonance-stabilized allylic carbocation or radical intermediates. firsthope.co.in The Winstein rearrangement, specific to allylic azides, is a well-documented example of such an isomer equilibration process. rsc.org For this compound, reactions targeting the allyl group could potentially lead to mixtures of products if conditions favor the formation of an allylic intermediate.
Intramolecular cyclization can occur when a reactive site on the pyrimidine ring or a metal catalyst interacts with the allyl group's double bond. For instance, palladium-catalyzed intramolecular cyclization of N-allyl propiolamides is a known strategy for synthesizing γ-lactams. scispace.com Similarly, N-arylpropynamides can undergo intramolecular ipso-halocyclization to form halogenated spiro[4.5]trienones. researchgate.net For this compound, a palladium-catalyzed intramolecular cyclization could potentially lead to the formation of fused-ring systems, a common strategy in the synthesis of complex nitrogen heterocycles. nih.gov The mechanism often involves:
Oxidative addition of Pd(0) to the C-Br bond.
Intramolecular carbopalladation or aminopalladation, where the allyl group's double bond attacks the palladium-bound pyrimidinyl carbon or the nitrogen atom attacks a palladium-activated allyl group.
Subsequent reaction steps like β-hydride elimination or reductive elimination to yield the cyclized product and regenerate the catalyst.
Role of Catalyst Speciation and Ligand Effects on Reactivity and Selectivity
The choice of catalyst and, more importantly, the supporting ligands, is critical in controlling the reactivity and selectivity of cross-coupling reactions involving challenging substrates like this compound. nih.govnih.gov
Catalyst Speciation: The active catalytic species is typically a coordinatively unsaturated 14-electron or 16-electron Pd(0) complex. umb.edu Precatalysts, which are stable Pd(II) complexes, are often used to generate the active Pd(0) species in situ. The specific form (speciation) of the palladium catalyst during the reaction can influence its activity and stability. The pyrimidine substrate itself can act as a ligand, potentially leading to catalyst deactivation by forming stable, off-cycle complexes. nih.gov
Ligand Effects: Ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role:
Stabilization: They stabilize the palladium nanoparticles and soluble complexes, preventing aggregation into inactive bulk palladium.
Solubility: They enhance the solubility of the catalyst in organic solvents.
Reactivity Modulation: They directly influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands generally accelerate both steps. For example, large, sterically hindered biarylphosphine ligands (e.g., tBuBrettPhos, XPhos) have proven effective for the amination of heterocyclic bromides by promoting the desired C-N bond formation over side reactions. nih.govnih.govnih.gov
Selectivity Control: In reactions involving the allyl group, chiral ligands can be used to achieve enantioselective transformations. nih.govrsc.org
The table below illustrates the impact of different ligand types on key steps in cross-coupling reactions.
| Ligand Type | Example Ligands | Impact on Oxidative Addition | Impact on Reductive Elimination | Common Applications |
| Monodentate Phosphines | PPh₃, P(o-tol)₃ | Moderate rate | Moderate rate | General cross-coupling |
| Bidentate Phosphines | BINAP, DPPF | Can accelerate rate by preventing dimer formation nih.gov | Promotes C-N bond formation uwindsor.ca | Buchwald-Hartwig amination |
| Bulky Biarylphosphines | XPhos, SPhos, tBuBrettPhos | Significantly accelerates rate nih.gov | Significantly accelerates rate, suppresses β-hydride elimination acs.org | Coupling of challenging substrates, including heteroaryl chlorides/bromides nih.govnih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donors, accelerate rate | Promote reductive elimination | Suzuki and Heck couplings |
This table provides a general summary of how different classes of ligands influence the elementary steps of palladium-catalyzed cross-coupling reactions.
Computational Chemistry Approaches in Understanding and Predicting Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure and reactivity of organic molecules. For N-Allyl-5-bromopyrimidin-2-amine, DFT calculations can be employed to model potential reaction pathways, such as intramolecular cyclizations, and to determine the relative stabilities of associated intermediates and transition states.
A highly probable transformation for this compound is an intramolecular Heck reaction. researchgate.netwikipedia.org This palladium-catalyzed reaction would involve the coupling of the brominated pyrimidine (B1678525) ring with the pendant allyl group to form a new heterocyclic system. DFT studies on analogous N-allyl-halo-anilines and related systems have provided a detailed mechanistic understanding of this type of transformation. researchgate.net These studies can be extrapolated to predict the behavior of this compound.
The catalytic cycle of the intramolecular Heck reaction, as elucidated by DFT, typically involves several key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the pyrimidine ring to form an arylpalladium(II) intermediate. DFT calculations can model the geometry and energetics of this step.
Carbopalladation: The allyl group coordinates to the palladium center, followed by migratory insertion of the double bond into the Pd-C bond. This step is often rate-determining and crucial for the regioselectivity of the cyclization.
β-Hydride Elimination: A hydrogen atom from the alkylpalladium intermediate is eliminated, regenerating the double bond and forming a hydridopalladium complex.
Reductive Elimination: The catalyst is regenerated, completing the catalytic cycle.
DFT calculations can provide the relative energies of all intermediates and transition states along this pathway, allowing for the identification of the most favorable reaction course. For instance, in the intramolecular Heck reaction of N-allyl-2-iodo-aniline, DFT studies have shown that the nitrogen atom can influence the reaction by potentially coordinating to the palladium catalyst, although it may not directly control the regioselectivity. researchgate.net
Another important aspect that can be studied using DFT is the potential for tautomerism in the this compound system. The 2-aminopyrimidine (B69317) moiety can exist in both amino and imino tautomeric forms. academie-sciences.frnih.gov The relative stability of these tautomers can significantly impact the molecule's reactivity. DFT calculations, incorporating solvent effects, can predict the predominant tautomer in different environments, which is crucial for understanding its role in various reactions. mdpi.comnih.gov For example, theoretical studies on related aminated pyronic compounds have shown that the tautomeric equilibrium is sensitive to both substituents and the solvent environment. academie-sciences.fr
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the intramolecular Heck reaction of this compound, based on findings for analogous systems.
| Intermediate/Transition State | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactant Complex | Pd(0) catalyst coordinated to the pyrimidine | 0.0 | Pd-N distance, C=C bond length |
| TS_OA | Transition state for oxidative addition | +15.2 | Breaking C-Br bond, forming C-Pd and Pd-Br bonds |
| Int_Pd(II) | Arylpalladium(II) intermediate | -5.7 | C-Pd and Pd-Br bond lengths |
| TS_Carbo | Transition state for carbopalladation | +21.5 | Forming C-C bond, breaking C=C bond |
| Int_AlkylPd | Alkylpalladium intermediate after cyclization | -12.3 | Newly formed C-C bond length |
| TS_betaH | Transition state for β-hydride elimination | +18.9 | Elongating C-H bond |
| Product Complex | Pd(0) catalyst coordinated to the cyclized product | -25.0 | Product geometry |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this compound.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For this compound, several selectivity issues can be addressed through computational modeling.
Regioselectivity: In the intramolecular Heck reaction, cyclization can potentially lead to different ring sizes (e.g., 5-exo-trig vs. 6-endo-trig). princeton.edu DFT calculations of the transition state energies for the competing cyclization pathways can predict the favored product. Generally, for the formation of small to medium rings, the exo-cyclization is kinetically favored. princeton.edu Computational studies on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles have demonstrated the ability of DFT to correctly predict the favored 5-endo-trig cyclization over the 5-exo-trig pathway by comparing the Gibbs free energy barriers. nih.gov
Stereoselectivity: If the reaction creates a new stereocenter, DFT can be used to predict the diastereoselectivity or enantioselectivity (if a chiral catalyst is used). By modeling the transition states leading to the different stereoisomers, the lowest energy pathway, and thus the major product, can be identified. For example, in the asymmetric intramolecular Heck reaction, the use of chiral ligands like BINAP can induce high enantioselectivity, and DFT can elucidate the origin of this selectivity by analyzing the interactions in the transition state. wikipedia.org
The following table illustrates how computational data could predict the regioselectivity of an intramolecular cyclization of this compound.
| Cyclization Mode | Product Ring Size | Transition State Energy (kcal/mol) | Predicted Outcome |
| 5-exo-trig | 5-membered ring | 19.8 | Favored |
| 6-endo-trig | 6-membered ring | 23.5 | Disfavored |
Note: The data in this table is illustrative. Actual values would depend on the specific reaction conditions and would be obtained from DFT calculations.
Rational Design Principles for Novel Transformations
Beyond predicting the outcomes of known reactions, computational chemistry provides a framework for the rational design of new transformations. By understanding the electronic structure and reactivity of this compound, novel reaction pathways can be conceived and computationally tested before being attempted in the laboratory.
For instance, DFT calculations could be used to explore the feasibility of alternative cyclization reactions, such as a radical cyclization initiated by the homolytic cleavage of the C-Br bond. The stability of the resulting aryl radical and the transition state energies for its addition to the allyl group could be calculated to assess the viability of this pathway.
Furthermore, computational screening of different catalysts and ligands could be performed to optimize a desired transformation. By calculating the activation barriers for a reaction with a library of virtual catalysts, the most promising candidates can be identified for experimental validation. This in silico approach can significantly accelerate the discovery of new and efficient synthetic methods. For example, DFT studies can help in the rational design of organocatalysts with high chemo- and stereoselectivities for specific reactions. nih.gov
Conclusion and Future Perspectives in N Allyl 5 Bromopyrimidin 2 Amine Chemistry
Summary of Recent Synthetic Advances and Methodological Developments
The synthesis of N-Allyl-5-bromopyrimidin-2-amine is primarily achieved through the strategic functionalization of the 2-aminopyrimidine (B69317) core. The key starting material, 2-amino-5-bromopyrimidine (B17363), is itself typically prepared via the bromination of 2-aminopyrimidine. Modern synthetic protocols often utilize N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724), which provides the desired product in high yield. chemicalbook.com
Once the 2-amino-5-bromopyrimidine precursor is obtained, the introduction of the N-allyl group is generally accomplished via a direct N-alkylation reaction. This involves treating the aminopyrimidine with an allyl halide, such as allyl bromide, in the presence of a base.
Methodological developments in C-N bond formation offer more advanced alternatives. While challenging on the electron-deficient aminopyrimidine ring, palladium-catalyzed methods like the Buchwald-Hartwig amination represent the state-of-the-art for N-arylation and could be adapted for N-alkylation. mdpi.com Such methods provide a pathway to overcome common challenges like N,N-dialkylation, which can be a competing side reaction in classical alkylations. mdpi.com Furthermore, the broader field of allylic amine synthesis offers numerous modern catalytic approaches, including molybdenum-catalyzed dehydrative allylation of alcohols with amines and palladium-catalyzed reactions, which could be applied to this specific system. organic-chemistry.org
| Reaction Type | Precursor | Reagents | Product | Key Advancement |
| Bromination | 2-Aminopyrimidine | N-Bromosuccinimide (NBS), Acetonitrile | 2-Amino-5-bromopyrimidine | High-yield synthesis of the key precursor. chemicalbook.com |
| N-Allylation | 2-Amino-5-bromopyrimidine | Allyl bromide, Base (e.g., K₂CO₃) | This compound | Direct and straightforward introduction of the allyl moiety. mdpi.com |
| N-Arylation (Methodology) | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromides, Pd(II) catalyst, Xantphos | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Illustrates advanced Pd-catalyzed C-N bond formation applicable to aminopyrimidines. mdpi.com |
Emerging Strategies for Enhanced Functionalization and Scaffold Diversity
This compound is a trifunctional scaffold, with the bromine atom, the N-allyl group, and the pyrimidine (B1678525) ring itself all available for further chemical modification. This versatility is central to its utility in creating diverse molecular architectures.
Functionalization at the C5-Position: The bromine atom at the C5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for creating scaffold diversity. The Suzuki-Miyaura coupling is particularly powerful, enabling the formation of a C-C bond between the pyrimidine ring and a wide array of aryl or vinyl boronic acids or esters. libretexts.org This reaction is well-documented for halo-aromatic systems and allows for the introduction of diverse substituents, fundamentally altering the steric and electronic properties of the molecule. researchgate.net
Functionalization of the N-Allyl Group: The alkene functionality of the N-allyl group provides a second major site for chemical elaboration. This double bond can undergo a wide range of transformations:
Oxidative Cleavage or Dihydroxylation: To introduce carbonyl or diol functionalities.
Aza-Claisen Rearrangement: The palladium-catalyzed or thermal aza-Claisen rearrangement of N-allyl ynamides to form amidines demonstrates a potential pathway for rearranging the allyl group. nih.gov
Tsuji-Trost Reaction: The allyl group itself can participate in palladium-catalyzed allylation of other nucleophiles, offering a route to more complex structures. nih.gov
Functionalization of the Pyrimidine Ring: While less common for highly substituted pyrimidines, the core ring can also be a site for modification. Under strongly acidic conditions, pyrimidines can be protonated to form highly electrophilic pyrimidinium species, which can then undergo Friedel–Crafts-type reactions with electron-rich arenes. nih.gov
| Functionalization Site | Reaction Type | Potential Reagents | Outcome | Reference for Methodology |
| C5-Position (Bromo) | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | C-C bond formation, introduction of aryl groups | libretexts.orgresearchgate.net |
| N-Allyl Group (Alkene) | Aza-Claisen Rearrangement | Heat or Pd(0) catalyst | Rearrangement and functional group transformation | nih.gov |
| N-Allyl Group (Alkene) | Tsuji-Trost Allylation | Nucleophiles, Pd catalyst | C-N, C-C, or C-O bond formation | nih.gov |
| Pyrimidine Ring | Electrophilic Alkylation | Electron-rich arenes, Strong acid | C-C bond formation at the ring | nih.gov |
Outlook on the Potential for New Reactions and Applications
The multifunctionality of this compound provides a robust platform for future research in both synthetic methodology and applied chemistry, particularly in the realm of medicinal chemistry.
Potential for New Reactions: The future of this scaffold lies in the development of orthogonal, one-pot, or sequential reaction sequences that leverage its multiple reactive sites. For example, a Suzuki coupling at the C5-position could be followed by a selective transformation of the N-allyl group, such as dihydroxylation or hydroamination, to rapidly generate molecular complexity from a single, common intermediate. The N-allyl group also introduces the possibility of ring-closing metathesis (RCM) reactions if another alkene is introduced into the molecule, leading to novel fused or spirocyclic heterocyclic systems. Furthermore, the ability of N-substituted diallylamines to undergo cyclopolymerization suggests that this compound could serve as a monomer for developing functional polymers with unique electronic or binding properties. researchgate.net
Potential for New Applications: The 2-aminopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. ijpsjournal.com Derivatives are known to possess a wide range of activities, including antimicrobial and kinase inhibitory properties. ijpsjournal.comnih.gov
Kinase Inhibitors: Many successful kinase inhibitors used in oncology, such as Imatinib, feature a substituted aminopyrimidine core. mdpi.comnih.gov The this compound scaffold provides the necessary vectors for substitution patterns that could be explored to target specific kinase binding pockets.
Antimicrobial Agents: The 2-aminopyrimidine structure is also present in compounds with antibacterial and antifungal activity. ijpsjournal.com Diversification of the this compound scaffold could yield novel agents to combat antimicrobial resistance.
Advanced Intermediates: The scaffold serves as an intermediate for the synthesis of other complex molecules. For instance, it can be used to prepare sulfanilamides or pyrimidine-containing amino acids, which are themselves classes of molecules with potential therapeutic value. sigmaaldrich.comnih.govalkalisci.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Allyl-5-bromopyrimidin-2-amine, and what reaction conditions are critical for high yield?
- Methodology : The synthesis typically involves nucleophilic substitution of 5-bromo-2-aminopyrimidine with allyl bromide. Key conditions include:
- Use of a polar aprotic solvent (e.g., DMF or DMSO) to stabilize intermediates .
- A mild base (e.g., potassium carbonate) to deprotonate the amine without side reactions .
- Reaction under reflux (80–100°C) for 6–12 hours to ensure complete substitution .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify allyl group integration (e.g., δ 5.8–6.0 ppm for vinyl protons) and bromine presence .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 242–244 for CHBrN) .
- X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated in related pyrimidine derivatives .
Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?
- Key Reactions :
- Suzuki-Miyaura Coupling : Reacts with aryl boronic acids at the 5-bromo position using Pd(PPh) catalyst and NaCO in dioxane/water (80°C, 12 h) .
- Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd(dba)/Xantphos catalysis .
- By-Product Mitigation : Optimize ligand-to-palladium ratios to suppress debromination .
Advanced Research Questions
Q. How do steric and electronic effects of the allyl group influence regioselectivity in this compound derivatives?
- Mechanistic Insights :
- The allyl group’s electron-donating nature increases electron density at the pyrimidine ring, directing electrophilic substitution to the 4-position. Steric hindrance from the allyl group limits reactivity at the 2-amine site .
- Computational Support : DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter competitive binding kinetics .
- Solubility Limits : Use of DMSO >1% can artificially suppress activity; validate with LC-MS to confirm compound integrity .
- Resolution : Standardize assays using SPR (surface plasmon resonance) for direct binding affinity measurements .
Q. How does the crystal packing of this compound affect its solid-state stability and solubility?
- Structural Analysis :
- X-ray data for analogous compounds (e.g., 5-Bromo-N-methylpyrimidin-2-amine) reveal intermolecular N–H⋯N and C–H⋯Br hydrogen bonds, which stabilize the lattice but reduce aqueous solubility .
- Thermal Stability : TGA/DSC shows decomposition above 200°C, suggesting suitability for high-temperature reactions .
Q. What computational methods best predict the metabolic pathways of this compound in vivo?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
